molecular formula C20H19N3O3S2 B11214270 ethyl 4-[4-amino-5-(benzylcarbamoyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate

ethyl 4-[4-amino-5-(benzylcarbamoyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate

Cat. No.: B11214270
M. Wt: 413.5 g/mol
InChI Key: WRWBSIVMTRQIIY-UHFFFAOYSA-N
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Description

Ethyl 4-[4-amino-5-(benzylcarbamoyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate is a complex organic compound featuring a thiazole ring, a benzylcarbamoyl group, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-amino-5-(benzylcarbamoyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.

    Benzylcarbamoyl Group Introduction: The benzylcarbamoyl group can be introduced through a nucleophilic substitution reaction where benzylamine reacts with a suitable acyl chloride.

    Ethyl Benzoate Moiety Addition: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine) are common.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-[4-amino-5-(benzylcarbamoyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylcarbamoyl group may enhance binding affinity through hydrophobic interactions, while the ethyl benzoate moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 4-[4-amino-5-(benzylcarbamoyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate can be compared with other thiazole derivatives such as:

    Ethyl 4-[4-amino-5-(methylcarbamoyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate: Similar structure but with a methyl group instead of a benzyl group.

    Ethyl 4-[4-amino-5-(phenylcarbamoyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate: Contains a phenyl group, which may alter its biological activity and solubility.

    Ethyl 4-[4-amino-5-(ethylcarbamoyl)-2-thioxo-1,3-thiazol-3(2H)-yl]benzoate: Features an ethyl group, potentially affecting its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C20H19N3O3S2

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 4-[4-amino-5-(benzylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate

InChI

InChI=1S/C20H19N3O3S2/c1-2-26-19(25)14-8-10-15(11-9-14)23-17(21)16(28-20(23)27)18(24)22-12-13-6-4-3-5-7-13/h3-11H,2,12,21H2,1H3,(H,22,24)

InChI Key

WRWBSIVMTRQIIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N

Origin of Product

United States

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